Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This synthesis method is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular structure of this compound dihydrochloride has been reported . The InChI code is 1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions are considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Scientific Research Applications
Pharmacological Properties and Enzyme Inhibition
Imidazo[1,2-a]pyridines, including derivatives like Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine, have been extensively studied for their pharmacological properties. Research indicates these compounds are of significant interest in medicinal chemistry due to their enzyme inhibition capabilities. They serve as enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting their versatile pharmacological applications (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis Techniques
Advancements in synthesis techniques have allowed for efficient and novel production methods of imidazo[1,2-a]pyridines. Copper-catalyzed tandem oxidative C–H amination/cyclizations provide a direct access to these compounds from basic starting materials, showing the method's efficiency and applicability in medicinal chemistry (Pericherla et al., 2013). Additionally, a metal-free, three-component reaction has been developed for the regiospecific synthesis of imidazo[1,2-a]pyridines, representing a facile approach for the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).
Biological Activity Enhancement
Research efforts have been directed towards enhancing the biological activity of imidazo[1,2-a]pyridines through structural modifications. These efforts include the development of new methods for the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild conditions, aiming to increase their pharmacological potential (Ravi & Adimurthy, 2017).
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" due to its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This recognition has spurred numerous studies aimed at structural modifications to discover and develop novel therapeutic agents (Deep et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been screened against human farnesyl diphosphate synthase, human phosphodiesterase 3B, human GABAa, and CXCR4 targets .
Mode of Action
For instance, certain imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
For example, it has been shown to inhibit human farnesyl diphosphate synthase, a key enzyme in the mevalonate pathway .
Pharmacokinetics
The compound’s wide range of applications in medicinal chemistry suggests that it may have favorable adme properties .
Result of Action
It has been shown to have significant activity against mdr-tb and xdr-tb, suggesting that it may have potent antimicrobial effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo aminomethylation and arylmethylation reactions with N-methylanilines under distinct electrochemical conditions .
Cellular Effects
Some studies suggest that compounds with similar structures have shown significant antiproliferative activity in various cancer cell lines .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHBXLQYBABBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650283 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-83-2 | |
Record name | N-Methylimidazo[1,2-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ({imidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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